molecular formula C24H23N3O2S2 B2834293 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 922564-28-1

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2834293
CAS No.: 922564-28-1
M. Wt: 449.59
InChI Key: SGFVZNBGBJULAN-UHFFFAOYSA-N
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Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a structurally complex molecule featuring:

  • A 5-methoxybenzo[d]thiazole core, which is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to modulate enzyme activity.
  • A 3-(p-tolylthio)propanamide side chain, contributing to lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-17-6-9-20(10-7-17)30-14-12-23(28)27(16-18-5-3-4-13-25-18)24-26-21-15-19(29-2)8-11-22(21)31-24/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVZNBGBJULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group on the benzene ring, often through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Thioether formation: The p-tolylthio group can be introduced via nucleophilic substitution reactions.

    Amide bond formation: The final step involves coupling the thiazole derivative with pyridin-2-ylmethylamine and 3-(p-tolylthio)propanoic acid under dehydrating conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual N-substitution (benzothiazole and pyridinylmethyl groups) and p-tolylthio moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Core Structure Key Substituents Biological Activity/Notes Yield (%) Source
Target Compound Benzothiazole 5-OCH₃; N-Pyridin-2-ylmethyl; p-tolylthio Hypothesized anticancer/pesticidal N/A -
Compound 31 () Thiazole 4-Fluorophenyl; furan-2-yl KPNB1 inhibition; anticancer -
Compound 11 () Benzothiazole 4-Methoxyphenyl No activity specified 59
Reference P6 () Thiazole 4-Methyl; N-Pyridin-3-yl; CF₃CH₂CH₂S- Pesticidal (macrocyclic activity) -
Compound 15 () Thiazole 3-Nitroguanidino Activity scores: 8, 5, 5 (unspecified) -
Key Observations:

Dual N-Substitution: The target compound and Reference P6 both feature dual N-substitution (pyridinyl and alkyl/propargyl groups), which may enhance steric bulk and target selectivity compared to monosubstituted analogs like Compound 11 .

Thioether vs. Sulfinyl/Sulfonyl Groups : The p-tolylthio group in the target compound contrasts with trifluoropropylthio in P3. Sulfur-containing groups influence lipophilicity and metabolic stability; p-tolylthio may offer better bioavailability than fluorinated analogs .

Benzothiazole vs.

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a p-tolylthio group. Its molecular formula is C22H22N2O2S2C_{22}H_{22}N_2O_2S_2 with a molecular weight of approximately 422.55 g/mol.

Research indicates that compounds within this class may exert their biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation and proliferation. For instance, this compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a candidate for targeted cancer therapies.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, a study evaluating various thiazole-based compounds demonstrated significant cytotoxic effects against multiple human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC50 values for some derivatives were reported as low as 0.37 µM, indicating potent activity compared to established drugs like sorafenib (IC50 = 7.91 µM) .

CompoundCell LineIC50 (µM)Mechanism
Prototype 5dHeLa0.37CDK inhibition
Prototype 5gHeLa0.73CDK inhibition
Prototype 5kHeLa0.95CDK inhibition
SorafenibHeLa7.91Multi-target kinase inhibitor

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Compounds with similar structural features have been reported to exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating bacterial infections .

Case Studies

  • In Vitro Cytotoxicity Assessment : A study conducted on a series of thiazole derivatives found that modifications in the chemical structure significantly affected their solubility and bioavailability, which are critical factors for therapeutic efficacy .
  • Flow Cytometry Analysis : Another investigation utilized flow cytometry to assess apoptotic cell death induced by thiazole derivatives in cancer cell lines, confirming the role of these compounds in promoting apoptosis through cell cycle arrest .

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between thiazole and pyridine moieties under coupling agents like EDCI or DCC .
  • Thioether linkage introduction via nucleophilic substitution or radical-mediated reactions, optimized at 60–80°C in anhydrous DMF .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Characterization relies on 1H/13C NMR (confirming proton environments and carbon backbone), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and HRMS (validating molecular ion peaks) .

Q. Which functional groups are critical for its potential bioactivity?

Key groups include:

  • Thiazole ring : Enhances binding to enzymes via sulfur and nitrogen heteroatoms .
  • Methoxy group (5-position of benzothiazole): Modulates lipophilicity and membrane permeability .
  • p-Tolylthio moiety : Contributes to hydrophobic interactions in target binding pockets . Confirmation of these groups’ roles requires comparative structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data between experimental and computational predictions?

Discrepancies often arise from conformational flexibility or solvent effects . Strategies include:

  • Variable-temperature NMR to assess dynamic behavior of rotatable bonds (e.g., propanamide chain) .
  • DFT calculations (B3LYP/6-31G* level) to model solvent-polarity-dependent chemical shifts .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

Q. What methodologies optimize reaction yields in the final coupling step?

Yield optimization involves:

  • Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., p-tolylthio introduction) improves cross-coupling efficiency .
  • Solvent selection : Anhydrous THF or DMF enhances nucleophilicity in amidation steps .
  • pH control : Maintaining pH 8–9 during thiolate anion formation prevents side reactions .
  • In-situ monitoring : TLC/HPLC tracks intermediate conversions, enabling real-time adjustments .

Q. How can molecular modeling predict binding affinity to biological targets like kinases?

Computational approaches include:

  • Molecular docking (AutoDock Vina) to assess interactions with ATP-binding pockets, using crystal structures (e.g., PDB 1ATP) .
  • MD simulations (GROMACS) to evaluate stability of ligand-protein complexes over 100-ns trajectories .
  • Free-energy perturbation (FEP) to quantify contributions of specific substituents (e.g., methoxy vs. chloro groups) to binding .

Data Contradiction and Validation

Q. How should researchers address inconsistent bioassay results across cell lines?

Contradictions may stem from cell-specific uptake or metabolic stability . Mitigation strategies:

  • Caco-2 permeability assays to quantify membrane transport efficiency .
  • LC-MS/MS metabolic profiling in hepatocyte models to identify degradation pathways .
  • Dose-response normalization using housekeeping gene controls (e.g., GAPDH) .

Q. What analytical methods validate purity when HPLC and NMR data conflict?

  • LC-HRMS : Detects low-abundance impurities (e.g., dealkylated byproducts) .
  • Elemental analysis : Confirms <0.3% deviation from theoretical C/H/N/S values .
  • DSC/TGA : Identifies polymorphic forms affecting bioactivity .

Experimental Design

Q. What controls are essential in cytotoxicity assays for this compound?

Include:

  • Positive controls : Doxorubicin or cisplatin to validate assay sensitivity .
  • Solvent controls (DMSO ≤0.1%) to rule out vehicle toxicity .
  • Time-resolved assays (24/48/72 hr) to distinguish cytostatic vs. cytotoxic effects .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

  • Directing groups : Use pyridine N-oxide to steer electrophilic substitution to the 5-position .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic alkylation steps (e.g., 80°C, 30 min) .

Advanced Characterization

Q. What techniques elucidate the 3D conformation of the propanamide chain?

  • X-ray crystallography : Resolves torsional angles between thiazole and pyridine groups .
  • NOESY NMR : Detects spatial proximity of methylene protons in the propanamide linker .

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